molecular formula C19H31N7O7 B12117289 H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH

H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH

Cat. No.: B12117289
M. Wt: 469.5 g/mol
InChI Key: LNDPHUOSLCCHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH is a synthetic peptide composed of four amino acids: aspartic acid, alanine, histidine, and lysine Each amino acid exists in both its D- and L-forms, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, DL-Asp, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, DL-Ala, is coupled to the growing chain using a coupling reagent such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for DL-His and DL-Lys.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the SPPS process, allowing for the large-scale production of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidinal.

    Reduction: The peptide can be reduced to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

    Oxidation: Histidinal and other oxidized derivatives.

    Reduction: Reduced peptide with broken disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH depends on its specific application. In biological systems, it may interact with proteins and enzymes through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The peptide’s structure allows it to bind to specific molecular targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Asp-DL-Ala-DL-His-DL-Lys-NH2: Similar structure but with an amide group at the C-terminus.

    H-DL-Asp-DL-Ala-DL-His-DL-Arg-OH: Similar structure but with arginine instead of lysine.

    H-DL-Glu-DL-Ala-DL-His-DL-Lys-OH: Similar structure but with glutamic acid instead of aspartic acid.

Uniqueness

H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH is unique due to its specific combination of amino acids and the presence of both D- and L-forms. This configuration can result in distinct biological and chemical properties, making it valuable for various research applications.

Properties

IUPAC Name

6-amino-2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N7O7/c1-10(24-17(30)12(21)7-15(27)28)16(29)26-14(6-11-8-22-9-23-11)18(31)25-13(19(32)33)4-2-3-5-20/h8-10,12-14H,2-7,20-21H2,1H3,(H,22,23)(H,24,30)(H,25,31)(H,26,29)(H,27,28)(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDPHUOSLCCHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N7O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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